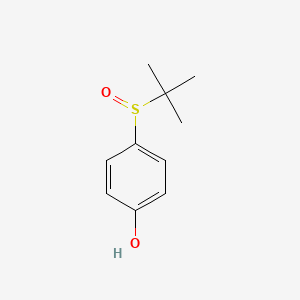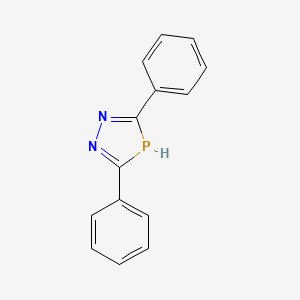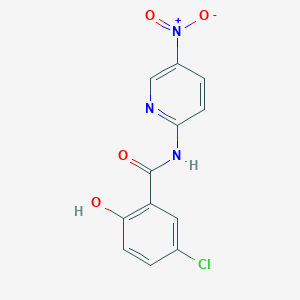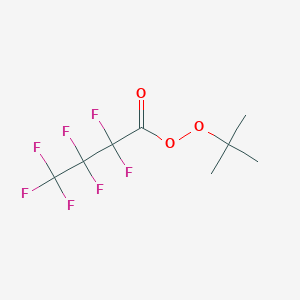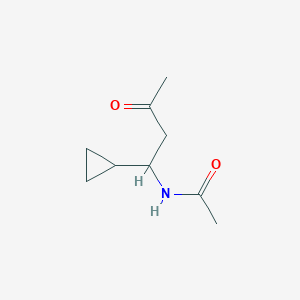![molecular formula C17H20S4 B14346068 2-[5-(2-Sulfanylphenyl)sulfanylpentylsulfanyl]benzenethiol CAS No. 93772-92-0](/img/structure/B14346068.png)
2-[5-(2-Sulfanylphenyl)sulfanylpentylsulfanyl]benzenethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-(2-Sulfanylphenyl)sulfanylpentylsulfanyl]benzenethiol is an organic compound characterized by the presence of multiple thiol groups. Thiol groups are known for their strong affinity for metals, making this compound particularly interesting for applications in materials science and catalysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2-Sulfanylphenyl)sulfanylpentylsulfanyl]benzenethiol typically involves the formation of carbon-sulfur bonds through nucleophilic substitution reactions. One common method is the reaction of a halogenated benzene derivative with a thiol compound under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[5-(2-Sulfanylphenyl)sulfanylpentylsulfanyl]benzenethiol undergoes various types of chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in the presence of a base.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Electrophiles such as bromine (Br₂) or nitronium ion (NO₂⁺) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of disulfides.
Reduction: Regeneration of thiol groups.
Substitution: Formation of substituted benzene derivatives.
Applications De Recherche Scientifique
2-[5-(2-Sulfanylphenyl)sulfanylpentylsulfanyl]benzenethiol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Employed in the study of protein-thiol interactions and redox biology.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of self-assembled monolayers for sensors and electronic devices.
Mécanisme D'action
The mechanism of action of 2-[5-(2-Sulfanylphenyl)sulfanylpentylsulfanyl]benzenethiol involves its ability to form strong bonds with metal ions through its thiol groups. This property is exploited in catalysis and materials science to create stable metal-thiol complexes. Additionally, the compound can undergo redox reactions, making it useful in biological systems for studying redox processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[5-(2-Sulfanylphenyl)imino]methylphenol: Similar in structure but contains an imino group instead of a sulfanyl group.
2-{[(Z)-1-(3-furyl)methylidene]amino}-1-benzenethiol: Contains a furyl group and an imino group.
Uniqueness
2-[5-(2-Sulfanylphenyl)sulfanylpentylsulfanyl]benzenethiol is unique due to the presence of multiple thiol groups, which enhance its ability to form strong metal-thiol bonds and participate in redox reactions. This makes it particularly valuable in applications requiring robust metal coordination and redox activity .
Propriétés
Numéro CAS |
93772-92-0 |
|---|---|
Formule moléculaire |
C17H20S4 |
Poids moléculaire |
352.6 g/mol |
Nom IUPAC |
2-[5-(2-sulfanylphenyl)sulfanylpentylsulfanyl]benzenethiol |
InChI |
InChI=1S/C17H20S4/c18-14-8-2-4-10-16(14)20-12-6-1-7-13-21-17-11-5-3-9-15(17)19/h2-5,8-11,18-19H,1,6-7,12-13H2 |
Clé InChI |
KVBNLCBQAMXGPY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)S)SCCCCCSC2=CC=CC=C2S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



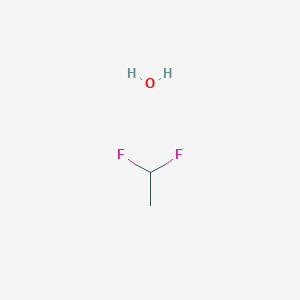
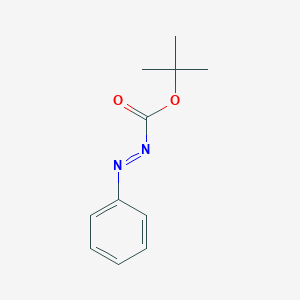
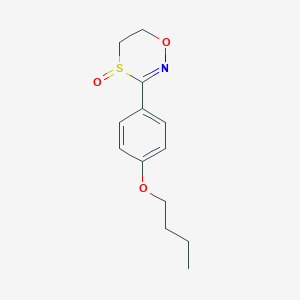
![N-[(2-Hydroxy-3-methoxyphenyl)methyl]nonanamide](/img/structure/B14346018.png)
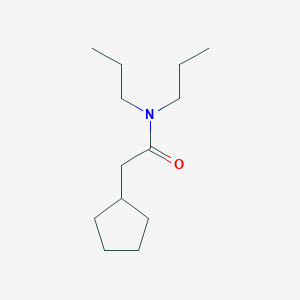
![(3-{1-[(Prop-2-en-1-yl)oxy]ethoxy}prop-1-yn-1-yl)benzene](/img/structure/B14346026.png)
